molecular formula C9H13NO2 B13199734 [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Cat. No.: B13199734
M. Wt: 167.20 g/mol
InChI Key: PJHNABYJZDUZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C9H13NO2/c1-6-2-7(3-6)9-10-4-8(5-11)12-9/h4,6-7,11H,2-3,5H2,1H3

InChI Key

PJHNABYJZDUZID-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)C2=NC=C(O2)CO

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Retrosynthetic Analysis of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science.[1][2][3] Its unique electronic and structural properties make it a valuable component in the design of pharmacologically active compounds. This guide provides an in-depth retrosynthetic analysis of a specific oxazole derivative, [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol, offering a logical and scientifically grounded approach to its synthesis.

I. Introduction to Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. By identifying key bond disconnections and applying known chemical transformations in reverse, a synthetic pathway can be strategically designed. This guide will explore two primary retrosynthetic approaches for the target molecule, focusing on the formation of the core oxazole ring.

II. Target Molecule: [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

The target molecule features a 2,5-disubstituted oxazole ring. The substituent at the 2-position is a 3-methylcyclobutyl group, and the substituent at the 5-position is a hydroxymethyl group. The retrosynthetic strategy must therefore address the formation of the oxazole ring and the introduction of these specific functionalities.

PART 1: Retrosynthetic Disconnection Strategies

Two primary strategies for the formation of the oxazole ring will be considered: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Strategy A: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for constructing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][4][5] This reaction is known for its mild conditions and broad substrate scope, making it an attractive choice for the synthesis of 5-substituted oxazoles.[2][6]

Retrosynthetic Analysis via Van Leusen Reaction:

The primary disconnection in this approach is the C4-C5 bond of the oxazole ring, leading back to an aldehyde and TosMIC. The hydroxymethyl group at the 5-position can be derived from a protected aldehyde precursor.

Retrosynthesis_Van_Leusen target [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol disconnection1 C-O Bond Formation (Reduction) target->disconnection1 intermediate1 Ethyl 2-(3-methylcyclobutyl)-1,3-oxazole-5-carboxylate disconnection1->intermediate1 disconnection2 Oxazole Ring Formation (Van Leusen Reaction) intermediate1->disconnection2 precursor1 3-Methylcyclobutanecarboxaldehyde disconnection2->precursor1 precursor2 Ethyl isocyanoacetate disconnection2->precursor2 disconnection3 Aldehyde Formation (Reduction/Oxidation) precursor1->disconnection3 precursor3 3-Methylcyclobutanecarboxylic acid disconnection3->precursor3

Caption: Retrosynthetic analysis of the target molecule using the Van Leusen approach.

Forward Synthetic Perspective:

  • Preparation of 3-Methylcyclobutanecarboxaldehyde: This key starting material can be synthesized from 3-methylcyclobutanecarboxylic acid.[7][8][9][10][11] The carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde.

  • Van Leusen Oxazole Synthesis: The 3-methylcyclobutanecarboxaldehyde would then be reacted with a suitable TosMIC derivative, such as ethyl isocyanoacetate, in the presence of a base like potassium carbonate to form the oxazole ring.[2][6] This would yield ethyl 2-(3-methylcyclobutyl)-1,3-oxazole-5-carboxylate.

  • Reduction to the Target Molecule: The final step involves the reduction of the ester group to the primary alcohol. Care must be taken in this step to avoid reduction or cleavage of the oxazole ring.[12][13][14] Mild reducing agents such as sodium borohydride may be suitable.[15]

Strategy B: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclization and dehydration of α-acylamino ketones.[12][16][17] This approach is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[12]

Retrosynthetic Analysis via Robinson-Gabriel Synthesis:

This strategy involves disconnecting the oxazole ring at the N3-C4 and C5-O1 bonds, leading back to an α-acylamino ketone.

Retrosynthesis_Robinson_Gabriel target [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol disconnection1 Functional Group Interconversion target->disconnection1 intermediate1 2-(3-Methylcyclobutyl)-5-methyloxazole disconnection1->intermediate1 disconnection2 Oxazole Ring Formation (Robinson-Gabriel) intermediate1->disconnection2 precursor1 N-(1-oxopropan-2-yl)-3-methylcyclobutanecarboxamide disconnection2->precursor1 disconnection3 Amide Formation precursor1->disconnection3 precursor2 3-Methylcyclobutanecarboxamide precursor3 2-Bromopropan-1-one disconnection3->precursor2 disconnection3->precursor3

Caption: Retrosynthetic analysis of the target molecule using the Robinson-Gabriel approach.

Forward Synthetic Perspective:

  • Synthesis of the α-Acylamino Ketone: The required α-acylamino ketone, N-(1-oxopropan-2-yl)-3-methylcyclobutanecarboxamide, can be prepared by reacting 3-methylcyclobutanecarboxamide with a suitable α-haloketone, such as 2-bromopropan-1-one.

  • Robinson-Gabriel Cyclization: The α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to effect the cyclization and dehydration to form the oxazole ring, yielding 2-(3-methylcyclobutyl)-5-methyloxazole.[18]

  • Functional Group Transformation: The final step would involve the conversion of the 5-methyl group to a hydroxymethyl group. This could potentially be achieved through radical bromination followed by nucleophilic substitution with a hydroxide source.

PART 2: Comparative Analysis of Synthetic Strategies

Parameter Van Leusen Synthesis Robinson-Gabriel Synthesis
Key Reaction Condensation of an aldehyde with TosMIC.[2][5]Cyclodehydration of an α-acylamino ketone.[16][17]
Starting Materials 3-Methylcyclobutanecarboxaldehyde, Ethyl isocyanoacetate.3-Methylcyclobutanecarboxamide, 2-Bromopropan-1-one.
Key Advantages Milder reaction conditions, generally good yields.[6][19]Well-established and reliable method.[18][20]
Potential Challenges Synthesis of the aldehyde precursor. Stability of the oxazole ring during ester reduction.[12][21]Potentially harsh conditions for cyclization, multi-step conversion of the 5-methyl group.

PART 3: Experimental Protocols

Protocol 1: Van Leusen Synthesis of Ethyl 2-(3-methylcyclobutyl)-1,3-oxazole-5-carboxylate

This protocol is a general procedure adapted from established Van Leusen reaction methodologies.[4][6]

Materials:

  • 3-Methylcyclobutanecarboxaldehyde

  • Ethyl isocyanoacetate

  • Potassium carbonate (anhydrous)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of 3-methylcyclobutanecarboxaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous methanol, add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of Ethyl 2-(3-methylcyclobutyl)-1,3-oxazole-5-carboxylate

Materials:

  • Ethyl 2-(3-methylcyclobutyl)-1,3-oxazole-5-carboxylate

  • Sodium borohydride

  • Ethanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve ethyl 2-(3-methylcyclobutyl)-1,3-oxazole-5-carboxylate (1.0 eq) in ethanol at room temperature.

  • Add sodium borohydride (2.0-4.0 eq) portion-wise, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol.

PART 4: Conclusion

This guide has presented two viable retrosynthetic pathways for the synthesis of [2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol. The Van Leusen approach appears to be the more direct and milder route, although it requires the synthesis of the corresponding aldehyde precursor and careful control of the final reduction step. The Robinson-Gabriel synthesis offers a classic alternative but may involve harsher conditions and a less direct route to the final hydroxymethyl functionality. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the research laboratory. Both strategies are grounded in well-established and reliable organic transformations, providing a solid foundation for the successful synthesis of this and related oxazole-containing molecules.

References

  • Benchchem. Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols.
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. Robinson–Gabriel synthesis.
  • PMC. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
  • Benchchem. Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Benchchem. The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
  • ChemicalBook. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • PubMed. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.
  • Benchchem. Stability issues of the oxazole ring in (2,5.
  • ResearchGate. A Direct Synthesis of Oxazoles from Aldehydes.
  • Nine Chongqing Chemdad Co. ,Ltd. 3-methylcyclobutane-1-carboxylic acid.
  • ACS Publications. 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles.
  • MDPI. Regioselective Reduction of 1H-1,2,3-Triazole Diesters.
  • Guidechem. 3-methylcyclobutane-1-carboxylic acid 57252-83-2.
  • Organic Chemistry Portal. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane.
  • Synblock. CAS 57252-83-2 | 3-Methylcyclobutanecarboxylic acid.
  • CymitQuimica. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping | Request PDF.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • LOCKSS: Serve Content. NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe.
  • ResearchGate. Synthesis of derivatives of 5-hydroxyalkylamino-1,3-oxazoles 1–15.

Sources

Stability and degradation profile of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation Profile of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of the novel heterocyclic compound, [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol. Intended for researchers, scientists, and drug development professionals, this document delineates the predicted chemical liabilities of the oxazole core, outlines a systematic approach to forced degradation studies in accordance with regulatory expectations, and details the requisite analytical strategies for the identification and characterization of potential degradants. By synthesizing established chemical principles with field-proven methodologies, this guide serves as a self-validating roadmap for elucidating the intrinsic stability of the molecule, thereby informing critical decisions in formulation development, packaging, and storage.

Introduction to the Stability Assessment

The molecule [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a substituted oxazole, a class of five-membered aromatic heterocycles that are prevalent scaffolds in medicinal chemistry and materials science.[1] The inherent reactivity and stability of such molecules are critical quality attributes that must be thoroughly understood during the drug development process. Stability testing, particularly forced degradation or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2][3]

This guide provides the scientific rationale and detailed protocols for a comprehensive investigation into the stability of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol. We will explore its predicted vulnerabilities based on the known chemistry of oxazole derivatives and present a robust experimental framework to systematically probe its degradation under hydrolytic, oxidative, photolytic, and thermal stress.

Table 1: Physicochemical Properties of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

PropertyValueSource
CAS Number 2060007-53-4[4]
Molecular Formula C₉H₁₃NO₂[4]
Molecular Weight 167.21 g/mol [4]
Topological Polar Surface Area (TPSA) 46.26 Ų[4]
Predicted LogP 1.68[4]

Predicted Chemical Liabilities and Degradation Pathways

The stability of the target molecule is primarily dictated by the oxazole ring system, which possesses distinct electronic characteristics that make it susceptible to specific modes of degradation.

Primary Liability: Acid-Catalyzed Hydrolysis

The most anticipated degradation pathway for oxazoles in aqueous media is acid-catalyzed hydrolysis.[5] The process is initiated by the protonation of the weakly basic nitrogen atom (N-3), which significantly enhances the electrophilicity of the adjacent C-2 carbon. This activation facilitates a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent ring-opening and tautomerization yield an amino ketone as the final degradation product.[5] This mechanism is a well-established reactivity pattern for oxazole derivatives and represents the primary hypothesis for the hydrolytic degradation of the title compound.

G cluster_main Proposed Acid-Catalyzed Hydrolysis Pathway Parent [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol Protonated Protonated Oxazolium Ion Parent->Protonated + H⁺ (Protonation at N-3) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack at C-2) RingOpened Ring-Opened Intermediate Intermediate->RingOpened Ring Opening Product Final Degradant (Amino Ketone) RingOpened->Product Tautomerization caption Proposed mechanism for acid-catalyzed degradation.

Proposed mechanism for acid-catalyzed degradation.
Oxidative Degradation

Oxazole rings can be susceptible to oxidation, potentially leading to cleavage of the C4-C5 bond.[6] Furthermore, the primary alcohol moiety (-CH₂OH) at the C-5 position is a prime target for oxidation, which could yield the corresponding aldehyde and subsequently the carboxylic acid. Common laboratory and pharmaceutical oxidizing agents, such as hydrogen peroxide, are used to probe this liability.[2]

Photolytic and Thermal Degradation

Aromatic heterocyclic systems can absorb UV radiation, which may lead to photolytic degradation through various radical-mediated pathways.[7] Thermal stress can provide the activation energy required to overcome reaction barriers, leading to decomposition. The specific products of thermal and photolytic degradation are difficult to predict a priori and must be determined empirically.

Framework for a Comprehensive Forced Degradation Study

A forced degradation study is essential to challenge the molecule under conditions more severe than those used for accelerated stability testing.[2] This process helps to rapidly identify potential degradants and develop a stability-indicating analytical method.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (HCl) Prep->Acid Expose Aliquots Base Base Hydrolysis (NaOH) Prep->Base Expose Aliquots Oxidation Oxidation (H₂O₂) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (Heat) Prep->Thermal Expose Aliquots Photo Photolytic Stress (UV/Vis Light) Prep->Photo Expose Aliquots Quench Quench Reaction & Neutralize Sample Acid->Quench At Timed Intervals Base->Quench At Timed Intervals Oxidation->Quench At Timed Intervals Thermal->Quench At Timed Intervals Photo->Quench At Timed Intervals Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Quench->Analyze Characterize Isolate & Characterize Degradants (NMR, HRMS) Analyze->Characterize If significant degradation caption Workflow for a forced degradation study.

Workflow for a forced degradation study.
Experimental Design

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that primary degradants are formed without excessive secondary degradation.[2] The following conditions serve as a robust starting point.

Table 2: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDurationJustification
Acid Hydrolysis 0.1 M to 6 M HCl50 - 100°C24 - 72 hoursStrong mineral acids are used to catalyze hydrolysis, with temperature accelerating the reaction to a practical rate.[5]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp - 60°C12 - 48 hoursProbes for susceptibility to base-catalyzed reactions, such as ester hydrolysis if applicable, or other rearrangements.
Oxidation 3% - 30% H₂O₂Room Temperature24 hoursHydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[2]
Thermal Dry Heat (Solid State)80 - 120°CUp to 7 daysEvaluates the solid-state thermal stability of the compound.
Photolytic UV (254 nm) & White LightAmbientPer ICH Q1BAssesses the molecule's sensitivity to light, a critical factor for packaging and handling.
Step-by-Step Protocols

Protocol 3.2.1: Acid-Induced Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol in a 50:50 mixture of acetonitrile and water.

  • Stress Application: In a thermostated reaction vessel at 60°C, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Time Points: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize each aliquot by adding it to a vial containing 900 µL of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Inject the quenched sample directly into the HPLC system for analysis.

Protocol 3.2.2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution as described in 3.2.1.

  • Stress Application: In a vial protected from light at room temperature, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Time Points: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Quenching: Quench the reaction by adding the aliquot to a vial containing a small amount of sodium sulfite solution to consume excess peroxide. Dilute to 1 mL with the mobile phase.

  • Analysis: Inject the quenched sample into the HPLC system.

Analytical Strategy for Monitoring and Characterization

Primary Stability-Indicating Method: RP-HPLC

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[3] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of this analysis.

Table 3: Recommended Starting Parameters for RP-HPLC Method

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Structural Elucidation of Degradants: LC-MS and NMR

While HPLC-UV can quantify the extent of degradation, it cannot identify the structures of the degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of each new peak observed in the chromatogram. This provides the first crucial piece of information for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the degradation products must be isolated, typically via preparative HPLC. The isolated compounds are then analyzed by high-resolution NMR (¹H, ¹³C, and 2D-NMR techniques) to piece together their exact chemical structure. This data would be used to confirm or refute the proposed degradation pathway in Section 2.1.

Data Interpretation and Pathway Elucidation

The analytical data gathered must be synthesized to build a complete picture of the molecule's stability.

  • Mass Balance: In the HPLC analysis, the sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration. A good mass balance indicates that all major degradants are being detected.

  • Pathway Mapping: By comparing the degradation profiles under different stress conditions, a degradation pathway can be constructed. For example, if a specific degradant appears only under acidic conditions and its mass corresponds to the predicted amino ketone, this provides strong evidence for the acid-hydrolysis pathway.

  • Kinetic Analysis: By plotting the disappearance of the parent compound over time under each condition, preliminary degradation kinetics can be estimated.

Summary and Recommendations

This guide proposes a comprehensive strategy for characterizing the stability of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol. The primary anticipated liability is acid-catalyzed hydrolysis, leading to ring cleavage. The molecule's susceptibility to oxidation, heat, and light must also be empirically determined through the outlined forced degradation studies.

Recommendations for Development:

  • Formulation: Based on the predicted sensitivity to acid, formulation efforts should focus on maintaining a pH in the neutral to slightly basic range to maximize stability.

  • Packaging: If photolytic degradation is observed, light-protective packaging (e.g., amber vials) will be required.

  • Storage: The results of the thermal degradation study will directly inform the recommended storage conditions (e.g., room temperature, refrigerated).

By following the methodologies described herein, researchers can generate a robust and reliable stability profile, a critical dataset for the successful progression of any new chemical entity through the development pipeline.

References

  • Benchchem. Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • ResearchGate. Force degradation study of compound A3 | Download Scientific Diagram. [Link]

  • ResearchGate. Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Academia.edu. Oxazole chemistry. A review of recent advances. [Link]

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • American Pharmaceutical Review. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. Naturally Occurring Oxazole-Containing Peptides. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • RSC Publishing. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. [Link]

Sources

Methodological & Application

Application Notes and Protocols: [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern oncology drug discovery, Fragment-Based Drug Discovery (FBDD) relies heavily on sp³-rich chemical building blocks to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic candidates. [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (CAS: 2060007-53-4) is a highly specialized, synthetically versatile chemical fragment. While not a standalone chemotherapeutic, it serves as a critical structural moiety for synthesizing next-generation targeted cancer therapies, including Tyrosine Kinase Inhibitors (TKIs), Targeted Protein Degraders (PROTACs), and Protein-Protein Interaction (PPI) inhibitors[1][2][3].

As a Senior Application Scientist, I selected this fragment for three pivotal, field-proven reasons:

  • Conformational Restriction & Fsp³ Enhancement: The inclusion of the 3-methylcyclobutyl ring introduces a non-planar, puckered three-dimensional conformation. Increasing the fraction of sp³ carbons (Fsp³) correlates strongly with clinical success in oncology by reducing non-specific

    
     stacking (which often leads to off-target toxicity) and improving aqueous solubility[1][4].
    
  • Bioisosterism: The 1,3-oxazole core acts as an excellent bioisostere for amides and esters. It provides essential dipole interactions for binding tightly into hydrophobic kinase or PPI pockets without incurring the hydrogen-bond donor penalty that limits cellular permeability[2][5][6].

  • Synthetic Versatility: The terminal primary alcohol (methanol) provides a highly reactive "handle" for subsequent coupling reactions (e.g., Mitsunobu etherification or oxidation to an aldehyde for reductive amination), allowing rapid library generation during the Hit-to-Lead phase of drug discovery[7][8].

Key Applications in Cancer Research

Application A: Disrupting Protein-Protein Interactions (e.g., p53-MDM2)

Reactivating the p53 tumor suppressor pathway is a major goal in oncology. The p53-MDM2 interaction features a deep, hydrophobic cleft. Integrating the methylcyclobutyl-oxazole fragment into an inhibitor scaffold allows the puckered cyclobutyl ring to optimally occupy the Leu26/Trp23 sub-pockets of MDM2, displacing p53 and triggering cancer cell apoptosis[2][3][5].

PPI_Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis / Cell Cycle Arrest (Cancer Cell Death) p53->Apoptosis Transcriptional Activation Inhibitor Fragment-Derived Inhibitor Inhibitor->MDM2 PPI Disruption (Cyclobutyl Pocket Binding)

Disruption of the p53-MDM2 oncogenic pathway using fragment-derived targeted inhibitors.

Application B: Kinase Inhibitor Scaffold Optimization

Many first-generation kinase inhibitors (e.g., targeting Hexokinase or CDKs) suffer from poor metabolic stability due to rapid Cytochrome P450-mediated oxidation of planar aromatic rings. Replacing solvent-exposed aryl rings with the[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl] moiety significantly extends the drug's half-life (


) by protecting the molecule from rapid hydroxylation, while maintaining tight binding affinity within the kinase hinge region[1][3][6].

Quantitative Data Presentation

The table below summarizes the expected pharmacological improvements when a traditional planar aromatic fragment (e.g., benzyl alcohol) is replaced with the [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol fragment in a standard TKI scaffold.

ParameterPlanar Aryl ScaffoldCyclobutyl-Oxazole ScaffoldCausality / Scientific Insight
Aqueous Solubility (LogS) -5.2 (Poor)-3.8 (Moderate/Good)Disruption of crystal packing via sp³-hybridized puckering improves hydration[1][4].
Fraction sp³ (Fsp³) 0.250.55Higher Fsp³ correlates with reduced clinical attrition rates in oncology[1].
Microsomal Clearance (HLM) 85 µL/min/mg22 µL/min/mgSteric hindrance of the methylcyclobutyl ring restricts access to CYP450 active sites[3].
Cell Permeability (Papp) 4.5 x 10⁻⁶ cm/s12.0 x 10⁻⁶ cm/sThe oxazole ring masks hydrogen bond donors compared to standard amides[2].

Experimental Workflows and Protocols

To successfully utilize this fragment in cancer research, medicinal chemists and pharmacologists follow a systematic progression from synthesis to biological validation.

FBDD_Workflow n1 Fragment (Alcohol) n2 Mitsunobu Coupling n1->n2 Synthesis n3 HLM Stability Assay n2->n3 ADMET n4 MTT Viability (Cancer Lines) n3->n4 Efficacy n5 Lead Drug Candidate n4->n5 Selection

Workflow illustrating the integration of the fragment into a cancer drug discovery pipeline.

Protocol 1: Chemical Integration via Mitsunobu Etherification

Purpose: To covalently link[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol to a phenolic kinase inhibitor core. Causality Insight: The Mitsunobu reaction is selected over standard Sₙ2 alkylation to avoid harsh basic conditions that might epimerize the stereocenters of the 3-methylcyclobutyl ring[8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the phenolic core (1.0 eq) and [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Activation: Add Triphenylphosphine (PPh₃) (1.5 eq). Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes. Scientist Note: DIAD is preferred over DEAD as it is more stable and provides a cleaner reaction profile for bulky sp³ fragments.

  • Incubation: Remove the ice bath and stir at room temperature for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench with saturated NH₄Cl(aq), extract three times with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resultant ether-linked candidate via flash column chromatography (Hexane/EtOAc gradient)[7][8].

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the hypothesis that the cyclobutyl-oxazole moiety confers enhanced metabolic stability over traditional aryl groups[3].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Dilute pooled Human Liver Microsomes (HLM) to 0.5 mg/mL in the buffer. Add the synthesized drug candidate to a final concentration of 1 µM (ensure final DMSO concentration is ≤0.5% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Insight: The immediate 3:1 organic crash precipitates the active CYP enzymes, freezing the metabolic profile accurately in time.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) based on the natural log of the remaining parent compound over time[1].
    
Protocol 3: High-Throughput Cancer Cell Viability Assay (MTT)

Purpose: To evaluate the phenotypic anticancer efficacy of the newly synthesized fragment-derived compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., HCT116 for p53-MDM2 evaluation) in a 96-well plate at 5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Perform serial dilutions (e.g., 10 µM to 1 nM) of the compound in culture media. Replace the media in the 96-well plates with the compound-treated media. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality Insight: Viable cells with active metabolism convert the yellow MTT into purple formazan via mitochondrial reductase enzymes, providing a direct correlate to surviving cell numbers.

  • Solubilization: After 4 hours of incubation, carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[9][10].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates National Center for Biotechnology Information (PMC)[Link][1]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs Current Medicinal Chemistry, Bentham Science[Link][4]

  • Targeting p53–MDM2 pathway with novel triazole–oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies ResearchGate[Link][2]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Journal of the American Chemical Society (ACS Publications)[Link][3]

  • SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells National Center for Biotechnology Information (PMC)[Link][7]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer OSTI (U.S. Department of Energy)[Link][8]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. Pathogenic microorganisms continually evolve mechanisms to evade conventional antibiotics, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] Heterocyclic compounds, organic molecules containing at least one non-carbon atom in a ring structure, represent a vast and promising reservoir of chemical diversity for antimicrobial drug discovery.[2][3][4] Their varied structural frameworks allow for interaction with a wide array of microbial targets, making them a focal point in the search for next-generation antibiotics.[4]

This comprehensive guide provides a structured, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of novel heterocyclic compounds. The protocols herein are grounded in the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating specific considerations for the unique physicochemical properties often associated with novel chemical entities.[5][6][7]

Our approach moves beyond simple procedural lists, explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. This document will guide you through preliminary compound handling, determination of inhibitory and bactericidal concentrations, analysis of killing kinetics, and evaluation of activity against complex bacterial biofilms.

Preliminary Considerations: The Foundation of Reliable Data

Before any antimicrobial activity can be accurately assessed, the fundamental properties of the test compound must be addressed. Many novel heterocyclic compounds are hydrophobic, which can lead to significant challenges in aqueous testing environments.[8] Failure to properly account for these properties is a common source of experimental artifacts and unreliable data.

Compound Solubility and Stock Solution Preparation

The cornerstone of any in vitro assay is the accurate and complete solubilization of the test compound. Incomplete dissolution leads to inaccurate concentration assessments and may result in compound precipitation during the assay, rendering the results invalid.

Protocol for Solubility Assessment and Stock Preparation:

  • Solvent Screening: Test the solubility of the heterocyclic compound in a panel of common, low-toxicity solvents. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solubilizing power and compatibility with most biological assays in low final concentrations.[8]

    • Procedure: Attempt to dissolve a known mass of the compound in a precise volume of each solvent (e.g., DMSO, ethanol, methanol) to determine the concentration at which it is fully soluble (e.g., 10 mg/mL).

    • Observation: The solution should be perfectly clear, with no visible particulates or Tyndall effect (light scattering).

  • Stock Solution Preparation:

    • Based on the screening, prepare a high-concentration primary stock solution (e.g., 10-20 mg/mL or ~10-50 mM) in the chosen solvent (e.g., DMSO).

    • Use a calibrated analytical balance for accurate weighing and a Class A volumetric flask for precise volume.

    • Vortex vigorously and, if necessary, gently warm the solution (e.g., 37°C) to facilitate complete dissolution.[8]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Solvent Toxicity Control (Critical): It is imperative to determine the concentration at which the chosen solvent (e.g., DMSO) begins to inhibit the growth of the test microorganisms. The final concentration of the solvent in the assay wells should always be maintained below this inhibitory level, typically ≤1% (v/v).[9] This is achieved by including a "solvent control" in every assay, which contains the highest concentration of the solvent used in the test but no compound.

Core Directive: Minimum Inhibitory Concentration (MIC) Determination

The first quantitative measure of a compound's antimicrobial potential is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method, as recommended by CLSI and EUCAST, is the gold standard for this determination due to its efficiency and reproducibility.[11][12]

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the guidelines established in the CLSI M07 document.[12][13]

Materials:

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test heterocyclic compound stock solution

  • Bacterial culture (18-24 hours old) on an agar plate

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity adjustment)

  • Multichannel pipette

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each test well. This typically requires a 1:150 dilution.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound at twice the highest desired final concentration. For example, to test up to 64 µg/mL, prepare a 128 µg/mL solution in CAMHB.

    • Add 200 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10 to maintain equal volumes.

    • Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound). This well will receive the inoculum.

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only. This well does not receive inoculum and should remain clear.

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. This brings the final volume to 200 µL and halves the compound concentrations to the desired final test range (e.g., 64, 32, 16... 0.125 µg/mL).

  • Incubation:

    • Cover the plate with a lid or adhesive seal to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, examine the plate visually for turbidity (bacterial growth). A reading mirror or a plate reader (measuring OD₆₀₀) can facilitate this.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Data Presentation: MIC Values

Summarize results in a clear, tabular format for easy comparison.

Test MicroorganismGram StainCompound IDMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureus ATCC 29213PositiveHET-0014Vancomycin1
Escherichia coli ATCC 25922NegativeHET-00116Ciprofloxacin0.015
Pseudomonas aeruginosa ATCC 27853NegativeHET-001>64Gentamicin0.5
Enterococcus faecalis ATCC 29212PositiveHET-0018Ampicillin1
Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_result Result P1 Prepare 0.5 McFarland Bacterial Suspension (~1.5x10^8 CFU/mL) P2 Prepare Final Inoculum in CAMHB (~1x10^6 CFU/mL) P1->P2 Dilute 1:150 A1 Inoculate Plate (100µL Inoculum + 100µL Drug) Final Volume = 200µL Final Inoculum = 5x10^5 CFU/mL P2->A1 P3 Prepare Compound Dilutions in 96-Well Plate (2x Final Concentration) P3->A1 A2 Incubate Plate (35°C, 16-20 hours) A1->A2 A3 Read Results Visually or with Plate Reader A2->A3 R1 Determine MIC: Lowest Concentration with No Visible Growth A3->R1

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Bactericidal vs. Bacteriostatic: The Nature of Inhibition

The MIC value reveals the concentration that inhibits growth but does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). This distinction is clinically significant. The Minimum Bactericidal Concentration (MBC) is determined as a follow-on to the MIC test.[14][15]

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time.[15]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Methodology:

  • Selection of Wells: Use the 96-well plate from the completed MIC assay. Select the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells). Also, select the growth control well.

  • Subculturing:

    • Homogenize the contents of each selected well by gentle pipetting.

    • Aseptically transfer a fixed volume (typically 10-100 µL) from each of these wells onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

    • Spread the aliquot evenly across the surface of the plate. It is crucial to use the same volume for each spot to ensure comparability.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control spot.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the MIC assay.[15] For practical purposes, it is often identified as the lowest concentration that shows no growth or only one or two colonies.[16]

Data Presentation: MIC vs. MBC
MicroorganismCompound IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureusHET-00148Bactericidal (≤4)
E. faecalisHET-0018>64Tolerant/Bacteriostatic (>4)

Note: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Visualization: MBC Determination Workflow

MBC_Workflow Start Completed MIC Plate Step1 Select Clear Wells (MIC, 2x MIC, 4x MIC, etc.) + Growth Control Well Start->Step1 Step2 Aliquot 10-100 µL from each selected well onto a drug-free agar plate Step1->Step2 Step3 Incubate Agar Plate (35°C, 18-24 hours) Step2->Step3 Result Determine MBC: Lowest Concentration with ≥99.9% Kill (No Growth) Step3->Result

Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.

Dynamic Activity: The Time-Kill Kinetics Assay

While MIC and MBC provide endpoint data, they do not describe the rate of antimicrobial activity. A time-kill kinetics assay provides a dynamic view of a compound's effect, illustrating the rate and extent of bacterial killing over time.[17][18] This assay is crucial for understanding pharmacodynamics and differentiating between concentration-dependent and time-dependent killing.

Protocol 3: Time-Kill Kinetics Assay

Methodology:

  • Preparation:

    • Prepare a standardized bacterial inoculum of ~5 x 10⁵ CFU/mL in CAMHB, as described for the MIC assay.

    • Prepare several flasks or tubes, each containing the bacterial inoculum and the test compound at different concentrations, typically multiples of the pre-determined MIC (e.g., Growth Control [0x MIC], 1x MIC, 2x MIC, 4x MIC).

  • Sampling and Plating:

    • At designated time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each test flask.[17]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. The dilution range will depend on the expected bacterial count.

    • Plate 100 µL of the appropriate dilutions onto drug-free agar plates. For tubes with high compound concentrations and expected low bacterial counts, plating the undiluted sample may be necessary.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours, until colonies are of sufficient size to be counted.

    • Count the colonies on the plates that have a countable number (typically 30-300 colonies).

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Data Analysis and Interpretation:

    • Plot the results as log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration.

    • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

    • Bacteriostatic Activity: Little change in CFU/mL from the initial inoculum; bacterial count remains within ~1-log₁₀ of the starting count.[18]

Visualization: Time-Kill Assay Workflow

TimeKill_Workflow cluster_setup Assay Setup cluster_sampling Time-Point Sampling & Plating cluster_analysis Analysis S1 Prepare Standard Inoculum (~5x10^5 CFU/mL) S2 Set up Test Flasks: - Growth Control (0x MIC) - 1x MIC - 2x MIC - 4x MIC S1->S2 T0 T=0h S2->T0 Plate For each time point: 1. Aliquot Sample 2. Serially Dilute 3. Plate on Agar T0->Plate T2 T=2h T2->Plate T4 T=4h T4->Plate T8 T=8h T8->Plate T24 T=24h T24->Plate A1 Incubate Plates (35°C, 18-24h) Plate->A1 A2 Count Colonies & Calculate CFU/mL A1->A2 A3 Plot log10 CFU/mL vs. Time A2->A3

Caption: Workflow for a Time-Kill Kinetics Assay.

Advanced Assessment: Anti-Biofilm Activity

In many clinical settings, bacteria do not exist as free-floating (planktonic) cells but rather as structured communities called biofilms. Bacteria within biofilms are notoriously more resistant to conventional antibiotics.[19] Therefore, evaluating a novel compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in determining its potential clinical utility.[20][21]

Protocol 4: Crystal Violet Anti-Biofilm Assay

Methodology:

  • Biofilm Formation:

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland and then dilute it 1:100 in a growth medium suitable for biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).

    • Dispense 100 µL of this inoculum into the wells of a 96-well flat-bottom plate.

    • Incubate the plate under static conditions for 24-48 hours at 35-37°C to allow for biofilm formation.

  • Compound Treatment (for Biofilm Inhibition):

    • To test for inhibition of formation, add the test compound at various concentrations at the same time as the bacterial inoculum (Time 0).

  • Washing:

    • After incubation, discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Discard the crystal violet solution and wash the plate again three times with PBS to remove excess stain.

  • Quantification:

    • Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

    • Incubate for 10-15 minutes.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(ODControl - ODTest) / ODControl] × 100

Conclusion

The evaluation of novel heterocyclic compounds requires a systematic and multi-faceted approach. By progressing from foundational solubility assessments to core MIC/MBC determinations and advancing to dynamic time-kill and anti-biofilm assays, researchers can build a comprehensive profile of a compound's antimicrobial potential. Adherence to standardized protocols, inclusion of rigorous controls, and a clear understanding of the principles behind each assay are paramount for generating high-quality, reliable data. This detailed framework serves as a robust guide to aid scientists in the critical mission of discovering and developing the next generation of antimicrobial agents.

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • University of Basrah. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Wojnicz, D., & Tichaczek-Goska, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. CLSI. Retrieved from [Link]

  • Ututar, C., Çelik, C., & Ataş, M. (2022). Evaluation of Antibiofilm and Antimicrobial Activities of N-heterocyclic Carbene Complexes. Cumhuriyet Science Journal. Retrieved from [Link]

  • Mancuso, G., Midiri, A., Gerace, E., & Biondo, C. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]

  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]

  • CLSI. (n.d.). M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Simner, P. J., & Tamma, P. D. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. Retrieved from [Link]

  • Muzychka, L., Muzychka, O., Smolii, O., Boiko, I., & Hrynchuk, N. (2023). Synthesis and antibiofilm activity of novel 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides. Biopolymers and Cell. Retrieved from [Link]

  • Lin, G., Fan, Y., & Chen, M. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. Retrieved from [Link]

  • EUCAST. (2026). EUCAST Home. Retrieved from [Link]

  • Głowacka, J. E. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. Retrieved from [Link]

  • Bielenica, A., et al. (2024). Antibacterial and anti-biofilm activities of new fluoroquinolone derivatives coupled with nitrogen-based heterocycles. Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Muzychka, L., et al. (n.d.). Synthesis and antibiofilm activity of substituted 1-deazapyrimido[1,2,3-cd]purinium salts. V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • CLSI. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • ResearchGate. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • Brilhante, R. S. N., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Retrieved from [Link]

  • ResearchGate. (2015). How could we test antimicrobial activity of materials which they are insoluble in water?. Retrieved from [Link]

  • Khan, D. D. A., & Al-Thawadi, H. A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International. Retrieved from [Link]

  • University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Retrieved from [Link]

  • MIS. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation. Retrieved from [Link]

  • CAP TODAY. (2015). Antimicrobial susceptibility testing standards, 4/15. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • MDPI. (2022). Antibacterial Activity of Heterocyclic Compounds. Retrieved from [Link]

  • Nazzaro, F., Fratianni, F., & Coppola, R. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. Retrieved from [Link]

  • Biology LibreTexts. (2022). 10.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Retrieved from [Link]

  • Aljamali, N. M. (2024). Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Chemical Science International Journal. Retrieved from [Link]

  • Singh, T., et al. (2024). Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. Current Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. Retrieved from [Link]

Sources

Application Notes & Protocols: [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Medicinal Chemistry

[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a heterocyclic building block featuring three key structural motifs: a stable oxazole core, a conformationally rigid 3-methylcyclobutyl group, and a versatile primary alcohol handle. The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of a cyclobutane ring is a modern design strategy used to introduce three-dimensionality, improve metabolic stability, and provide unique conformational constraints on drug candidates.[4]

This guide provides an in-depth look at the physicochemical properties of this compound and details its application in two fundamental synthetic transformations: selective oxidation to the corresponding aldehyde and nucleophilic acylation to form an ester. These protocols are designed to serve as a validated starting point for researchers in drug discovery and organic synthesis, enabling the incorporation of this unique scaffold into their synthetic programs.

Physicochemical Properties and Handling

The compound is a stable solid at room temperature. Proper handling in a well-ventilated chemical fume hood with standard personal protective equipment (PPE) is recommended.

PropertyValueSource
CAS Number 2060007-53-4[5]
Molecular Formula C₉H₁₃NO₂[5]
Molecular Weight 167.21 g/mol [5]
Appearance White to off-white solidInferred from analogs
Solubility Soluble in Methanol, Dichloromethane, Ethyl AcetateInferred from structure
Storage Sealed in dry, 2-8°C[5]
Topological Polar Surface Area (TPSA) 46.26 Ų[5]
Computed logP 1.68[5]

Application I: Selective Oxidation to [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carbaldehyde

Scientific Rationale

The selective oxidation of the primary alcohol on the oxazole-5-yl position to an aldehyde is a critical transformation. The resulting aldehyde is a versatile intermediate for a host of subsequent reactions, including reductive aminations, Wittig reactions, and aldol condensations, providing a gateway to a diverse array of more complex molecules. The choice of Dess-Martin Periodinane (DMP) as the oxidant is deliberate. DMP operates under exceptionally mild, neutral pH conditions at room temperature, which is crucial for preventing side reactions or degradation of the sensitive oxazole ring. Its high chemoselectivity for primary alcohols and simple workup procedure make it a reliable and scalable method.

Detailed Experimental Protocol

Reaction Scheme: (2-(3-Methylcyclobutyl)oxazol-5-yl)methanol + Dess-Martin Periodinane → (2-(3-Methylcyclobutyl)oxazol-5-yl)carbaldehyde

Materials:

  • [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (1.0 eq).

  • Dissolution: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous DCM (approx. 0.1 M concentration relative to the substrate). Stir until the solid is completely dissolved.

  • Reagent Addition: In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirring solution at room temperature. The reaction mixture may become slightly cloudy.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. A new, less polar spot corresponding to the aldehyde should appear, and the starting material spot should disappear.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Add a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution (sufficient to dissolve all solids and quench excess DMP). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and wash the pad with additional DCM.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dry flask under vacuum Add_SM Add Substrate (1.0 eq) and stir bar Start->Add_SM Inert Establish Inert Atmosphere (Ar/N2) Add_SM->Inert Add_Solvent Add Anhydrous DCM Inert->Add_Solvent Add_DMP Add DMP (1.2 eq) at room temp Add_Solvent->Add_DMP Monitor Monitor by TLC (1-2 hours) Add_DMP->Monitor Quench Quench with NaHCO3 / Na2S2O3 Monitor->Quench Upon Completion Separate Separate Layers Quench->Separate Wash Wash with NaHCO3 and Brine Separate->Wash Dry Dry (MgSO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: Workflow for the Dess-Martin Oxidation of the title compound.

Application II: Esterification via Acylation

Scientific Rationale

Esterification is a fundamental reaction for modifying the properties of a molecule.[6] It can be used to install a variety of functional groups, alter polarity, or create prodrugs. This protocol details the acylation of the primary alcohol with an acid chloride, a highly efficient and generally irreversible method for ester formation. The use of a mild base like triethylamine (TEA) is critical to neutralize the HCl byproduct, which could otherwise lead to acid-catalyzed degradation of the oxazole ring. This robust method is broadly applicable to a wide range of acyl chlorides, making it a powerful tool for library synthesis.

Detailed Experimental Protocol

Reaction Scheme: (2-(3-Methylcyclobutyl)oxazol-5-yl)methanol + R-COCl --(TEA)--> (2-(3-Methylcyclobutyl)oxazol-5-yl)methyl ester

Materials:

  • [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Logical Relationship Diagram

Esterification_Logic SM Starting Alcohol Product Target Ester SM->Product Nucleophile AC Acyl Chloride (R-COCl) AC->Product Electrophile Base Triethylamine (Base) Byproduct TEA·HCl Salt Base->Byproduct HCl Scavenger Solvent DCM (Solvent) Solvent->Product Reaction Medium

Caption: Key components and their roles in the acylation reaction.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
  • Grabowska, U., et al. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry, 2(5), 475-90. [Link]

  • Neelima, B., et al. (2018). Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3639-3647. [Link]

  • Viciu, M. S., et al. (2003). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry, 68(25). [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). John Wiley & Sons.
  • Zhao, D., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10). [Link]

  • Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Grabowska, U., et al. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. ACS Combinatorial Science. [Link]

  • Raju, B., et al. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Rodrigues, J. A. R., et al. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education, 92(9), 1543-1546. [Link]

  • Oxazol-5-ylmethanol. (2024). ChemBK. [Link]

  • van der Kolk, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1898-1913. [Link]

  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958. [Link]

  • Kumar, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1). [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Mäkelä, M. R., et al. (2022). Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. Microbial Biotechnology, 15(5), 1476-1491. [Link]

  • oxazol-2-yl-oxazol-5-yl-methanol. (n.d.). Chemical Synthesis Database. [Link]

  • Al-Ostath, R. A., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22). [Link]

  • Lolli, A., et al. (2020). 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. Frontiers in Chemistry, 8. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Kaur, R., & Bala, R. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. International Journal of Science and Research. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. (2011). ResearchGate. [Link]

  • Wang, Z., et al. (2017). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. Green Chemistry, 19(21), 5146-5155. [Link]

  • Lolli, A., et al. (2020). 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. Frontiers in Chemistry, 8. [Link]

  • Colacino, E., et al. (2022). 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. Catalysts, 12(8). [Link]

  • D'Souza, F. M., & D'Souza, L. (2012). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. National Institute of Oceanography. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 3-Methylcyclobutane Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 3-methylcyclobutane precursors. The unique structural features of the cyclobutane ring, including ring strain and steric hindrance, present specific challenges that require careful consideration of reaction parameters.[1][2] This document is designed to help you navigate these challenges, improve reaction outcomes, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with 3-methylcyclobutane precursors. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue, often stemming from suboptimal catalyst activity, reagent instability, or inefficient reaction setup.

Initial Diagnostic Steps:

  • Confirm Reagent Integrity:

    • Precursor Stability: 3-Methylcyclobutane boronic acids and their esters can be susceptible to degradation, such as protodeboronation.[3][4] It is recommended to use freshly prepared or purchased precursors. For enhanced stability, consider using potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates.[3]

    • Reagent Purity: Ensure all reagents, including the coupling partner, base, and solvents, are pure and anhydrous (where applicable). Trace impurities in amines, for example, can halt a Buchwald-Hartwig amination.[5]

  • Verify Reaction Setup:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that solvents were rigorously degassed.[3]

    • Temperature Control: Verify the reaction is being heated to the target temperature. Inconsistent heating can lead to stalled reactions.

Optimization Strategies:

  • Catalyst and Ligand System: The choice of ligand is critical for coupling with sterically demanding substrates like 3-methylcyclobutane.

    • Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos can dramatically improve reaction rates.[7][8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

    • Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst decomposition (formation of palladium black).[3] Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1.[3]

  • Base and Solvent Selection:

    • Base Strength: The base facilitates the crucial transmetalation step in Suzuki couplings.[10] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. However, if your substrate has base-sensitive functional groups, a milder base like potassium fluoride (KF) may be necessary.[11]

    • Solvent Choice: Toluene, dioxane, and THF are common solvents.[12] The choice can affect reagent solubility and reaction kinetics. Sometimes a combination of a non-polar solvent with water (e.g., Toluene/H₂O) is beneficial for Suzuki couplings.[13]

The following workflow provides a structured approach to troubleshooting low conversion:

G start Low / No Conversion reagent_check Verify Reagent Purity & Stability (Precursor, Solvent, Base) start->reagent_check setup_check Check Reaction Setup (Inert Atmosphere, Temp.) reagent_check->setup_check Reagents OK ligand_screen Screen Bulky Ligands (e.g., XPhos, SPhos) setup_check->ligand_screen Setup OK base_screen Optimize Base (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen No Improvement success Reaction Optimized ligand_screen->success Yield Improved solvent_screen Optimize Solvent (e.g., Toluene, Dioxane) base_screen->solvent_screen No Improvement base_screen->success Yield Improved solvent_screen->success Yield Improved

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant side product formation, particularly a ring-opened product. How can I prevent this?

The inherent ring strain of the cyclobutane moiety makes it susceptible to side reactions, most notably palladium-catalyzed ring-opening.[14][15][16] This typically occurs via β-carbon elimination from a σ-alkylpalladium intermediate.

Causality: This undesired pathway competes with the desired reductive elimination step. The outcome is influenced by the stability of the catalytic intermediates and the reaction conditions.

Mitigation Strategies:

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for C-C bond cleavage. Running the reaction at the lowest effective temperature (e.g., 80°C instead of 110°C) can often suppress this side reaction.

  • Choice of Ligand: The ligand's steric and electronic properties are paramount.

    • Bulky Ligands: Ligands with significant steric bulk can favor reductive elimination by making the transition state for β-carbon elimination less accessible. Buchwald-type biarylphosphine ligands are often effective.[8]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective in promoting the desired coupling and preventing ring-opening.[15]

  • Careful Catalyst Selection: While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, sometimes using a pre-formed Pd(0) source like Pd(PPh₃)₄ can provide a cleaner reaction profile by avoiding in-situ reduction steps that might lead to unwanted side reactions.[3]

Q3: My 3-methylcyclobutane boronic acid precursor seems to be decomposing during the reaction, leading to homocoupling of my other coupling partner. What should I do?

Protodeboronation (loss of the boronic acid group) is a common decomposition pathway, especially with unstable boronic acids.[3][4] This reduces the concentration of your desired nucleophile and can lead to side reactions like homocoupling of the electrophile.

Solutions:

  • Use a More Stable Boron Reagent: This is the most robust solution.

    • Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids but can still be prone to hydrolysis.[17]

    • Potassium Trifluoroborates (BF₃K): These salts are highly stable, air-stable solids that slowly release the boronic acid under reaction conditions.

    • MIDA Boronates: These are exceptionally stable and can be purified via chromatography, offering a high-purity source of the boronic acid in situ.[3]

  • Modify Reaction Conditions:

    • Anhydrous Conditions: If using a boronic acid, ensure the reaction is as dry as possible to minimize hydrolysis.

    • Base Selection: Using a non-hydroxide base like KF or CsF can sometimes reduce the rate of protodeboronation compared to stronger, more aqueous bases.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with a 3-methylcyclobutyl boronic ester?

While every substrate pairing is unique, a robust set of starting conditions provides a strong foundation for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective Pd(II) and Pd(0) sources.[3]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, crucial for sterically hindered substrates.[8][9]
Base K₃PO₄ (2.0 - 3.0 equiv.)A strong, non-nucleophilic base that effectively promotes transmetalation.[3]
Solvent Toluene or 1,4-Dioxane (+ 10-20% H₂O)Provides good solubility for many substrates. A small amount of water is often necessary to facilitate the reaction with boronic acids/esters.
Temperature 80 - 100 °CA good starting range to balance reaction rate against potential side reactions like ring-opening.
Precursor 3-Methylcyclobutyl Pinacol Boronate (1.2 - 1.5 equiv.)Pinacol esters offer better stability than free boronic acids.[17] Using a slight excess ensures complete consumption of the limiting electrophile.

Q2: How do I choose between different classes of phosphine ligands for my coupling reaction?

Ligand choice is critical and depends on the specific coupling partners. A screening approach is often the most effective strategy.

G start Ligand Selection for 3-Methylcyclobutane Coupling steric_hindrance Is the coupling partner sterically hindered? start->steric_hindrance buchwald_ligands Start with Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) steric_hindrance->buchwald_ligands Yes chelating_ligands Consider Chelating Ligands (e.g., dppf, Xantphos) steric_hindrance->chelating_ligands No electron_rich Is the coupling partner electron-rich? buchwald_ligands->electron_rich chelating_ligands->electron_rich electron_rich_ligands Ensure ligand is strongly electron-donating (e.g., tBuXPhos) electron_rich->electron_rich_ligands Yes standard_ligands Standard bulky ligands (XPhos, SPhos) are often sufficient electron_rich->standard_ligands No

Caption: Decision guide for ligand selection.

  • For Sterically Hindered Partners: When coupling 3-methylcyclobutane with another bulky group, highly hindered ligands are essential. Buchwald-type biaryl monophosphine ligands (e.g., XPhos, SPhos) are the gold standard as they create a coordinatively unsaturated, reactive palladium center that facilitates oxidative addition.[8][18]

  • For Electron-Rich Partners: Coupling with electron-rich aryl chlorides can be challenging. More electron-donating ligands can increase the electron density on the palladium center, promoting the difficult oxidative addition step.[8]

  • Chelating Ligands: For less demanding substrates, bidentate (chelating) ligands like dppf or Xantphos can be effective and may offer greater catalyst stability.

Q3: Can I use microwave heating to accelerate my reaction?

Yes, microwave heating can often significantly reduce reaction times from hours to minutes. However, caution is advised:

  • Increased Side Reactions: The high temperatures achieved can accelerate undesired pathways, such as precursor decomposition or ring-opening.

  • Optimization Required: A direct translation of conditions from conventional heating is not always possible. It is best to start with a lower temperature (e.g., 100-120°C) and shorter reaction times (5-15 minutes) and optimize from there.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of an aryl bromide with 3-methylcyclobutyl pinacol boronate.

Materials:

  • Aryl bromide (1.0 eq)

  • 3-Methylcyclobutyl pinacol boronate (1.3 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (powdered, 2.5 eq)

  • Toluene and H₂O (e.g., 10:1 v/v), degassed

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: To the oven-dried vial, add the aryl bromide (if solid), 3-methylcyclobutyl pinacol boronate (if solid), Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This guide is intended to provide a foundation for troubleshooting and optimizing your coupling reactions. Given the nuances of palladium catalysis, systematic screening of parameters remains the most effective path to success.

References

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to assist researchers and medicinal chemists in addressing low cell permeability associated with oxazole derivatives.

The oxazole nucleus—a five-membered aromatic heterocycle containing both nitrogen and oxygen—is a highly privileged scaffold in drug discovery, prevalent in numerous antiviral, anti-inflammatory, and anticancer agents[1]. However, when heavily functionalized (e.g., 2,4,5-trisubstituted oxazoles), these molecules frequently suffer from poor cell permeability[1]. This is typically caused by elevated polar surface area (PSA), hyper-lipophilicity leading to membrane retention, or susceptibility to active efflux transporters[2].

This guide provides mechanistic insights, self-validating protocols, and actionable structural strategies to diagnose and overcome these challenges.

Diagnostic Workflow for Permeability Issues

Before modifying your chemical series, it is critical to determine whether the poor permeability is driven by a lack of passive diffusion (physicochemical properties) or active biological efflux (transporters).

PermeabilityTroubleshooting Start Low Cellular Activity Detected (Oxazole Scaffold) PAMPA PAMPA Assay (Isolate Passive Diffusion) Start->PAMPA LowPAMPA Low PAMPA Pe (Poor Passive Permeation) PAMPA->LowPAMPA HighPAMPA High PAMPA Pe (Good Passive Permeation) PAMPA->HighPAMPA Caco2 Caco-2 Assay (Evaluate Cellular/Efflux) Caco2Assess Calculate Efflux Ratio (B-A / A-B) Caco2->Caco2Assess PhysChem Optimize Physicochemical Properties (PSA, LogP, HBD) LowPAMPA->PhysChem HighPAMPA->Caco2 ModifyStructure Structural Modification (Steric Shielding, Prodrugs) PhysChem->ModifyStructure HighEfflux High Efflux (ER > 2) P-gp/BCRP Substrate Caco2Assess->HighEfflux LowEfflux Low Efflux (ER < 2) Check Solubility/Binding Caco2Assess->LowEfflux HighEfflux->ModifyStructure

Fig 1. Diagnostic workflow for assessing and optimizing oxazole compound cell permeability.

Section 1: Standardized Validation Protocols

Trustworthiness in early-stage absorption, distribution, metabolism, and excretion (ADME) data requires assays that function as self-validating systems. Use the following protocols to isolate the specific mechanism of impermeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion by stripping away the complexities of biological cell membranes (e.g., active transporters, paracellular pathways)[3].

  • Mechanistic Goal: Determine if the oxazole derivative inherently lacks the physicochemical properties necessary to pass through a lipid bilayer.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of the oxazole derivative in DMSO. Dilute to a final concentration of 10 µM in an aqueous buffer (e.g., PBS at pH 7.4)[4].

    • Membrane Formation: Apply a lipid-oil-lipid tri-layer (e.g., 20% dodecane solution of a phospholipid mixture) to the pores of a hydrophobic PVDF 96-well microtiter filter plate (Donor plate).

    • Dosing: Add 150 µL of the 10 µM oxazole dosing solution to the Donor plate.

    • Acceptor Setup: Add 300 µL of fresh buffer to the PTFE Acceptor plate. Place the Donor plate directly onto the Acceptor plate to create a "sandwich".

    • Incubation: Incubate at room temperature for 5 hours. (Causality: 5 hours is required to establish an equilibrium concentration gradient for reliable UV/LC-MS detection)[3].

    • Quantification: Separate the plates and analyze the concentrations in both donor and acceptor wells via LC-MS/MS. Include Lucifer Yellow to assess membrane integrity[3].

Protocol 2: Bi-Directional Caco-2 Permeability Assay

Caco-2 (human colorectal adenocarcinoma) cells form polarized monolayers with tight junctions and express key efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP)[4].

  • Mechanistic Goal: Identify if the compound is subject to active biological efflux or paracellular transport restrictions[4].

  • Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on a Transwell™ polycarbonate membrane insert and culture for 21 days to ensure full differentiation and polarization[4].

    • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 200 Ω·cm², confirming tight junction integrity.

    • Apical to Basolateral (A-B) Dosing: Add 10 µM of the oxazole compound to the apical chamber (simulating gut lumen). Add blank transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Dosing: In a parallel replicate, dose the basolateral chamber and add blank buffer to the apical chamber.

    • Sampling: Incubate at 37°C, 5%

      
      . Take aliquots from the receiver chambers at 0, 60, and 120 minutes[4].
      
    • Inhibitor Control (Self-Validation): Run a parallel A-B plate containing 100 µM Verapamil (a potent P-gp inhibitor). If A-B transport increases in the presence of Verapamil, the oxazole is definitively a P-gp substrate.

Section 2: Data Interpretation & Quantitation
Apparent Permeability (

) Calculation

Permeability for both PAMPA and Caco-2 assays is evaluated using the apparent permeability coefficient, calculated as:


 
(Where 

is the mass transfer rate,

is the initial donor concentration, and

is the membrane surface area.)
Data Presentation: Interpreting PAMPA vs. Caco-2 Results
PAMPA

(

cm/s)
Caco-2 A-B

Caco-2 Efflux Ratio (B-A / A-B)Mechanistic Interpretation & CausalityNext Optimization Step
High (> 10)High (> 10)< 2.0 Compound undergoes rapid passive diffusion without transporter interference.Optimization complete; proceed to in vivo PK studies.
Low (< 1)Low (< 1)< 2.0 Poor physicochemical properties. The molecule is too large, polar, or heavily hydrogen-bonded.Decrease MW, reduce Hydrogen Bond Donors (HBDs), or lower TPSA.
High (> 10)Low (< 1)> 2.0 Molecule diffuses passively but is actively pumped back out of the cell by P-gp or BCRP.Reduce substrate affinity via steric shielding or altering

.
Low (< 1)High (> 10)< 1.0 Compound undergoes active uptake via specific influx transporters (rare for synthetic oxazoles).Investigate influx transporter specificity (e.g., OATP1B1).
Section 3: FAQs and Structural Troubleshooting Guides

Q1: My 2,4,5-trisubstituted oxazole derivative has an acceptable LogP (approx. 3.2), but the PAMPA permeability is extremely low. What is causing this, and how can I fix it? A1: A favorable LogP does not guarantee passive diffusion if the topological polar surface area (TPSA) or the number of Hydrogen Bond Donors (HBDs) is too high. Heavily substituted oxazoles, particularly those conjugated with unmasked primary amines or alcohols, require high desolvation energy to enter the lipid membrane bilayer.

  • Strategy: Apply an amide-to-ester substitution or N-methylation. Substituting an amide for an ester inherently removes one HBD and increases lipophilicity (LogP) by ~0.6, significantly lowering the desolvation energy required to cross the membrane[2]. If your oxazole requires a polar group for target binding, consider developing a transient prodrug where the polar moiety is linked to a bio-reversible ester linker[5].

Q2: My oxazole derivative penetrates the membrane well (PAMPA


 cm/s) but shows an Efflux Ratio of 5.5 in Caco-2 cells. How do I bypass P-glycoprotein (P-gp)? 
A2:  Your compound is a potent substrate for active efflux. P-gp promiscuously binds to lipophilic, cationic compounds and those with multiple electron-donating groups (e.g., extended aryl systems at the C-2 or C-5 position of the oxazole ring)[1].
  • Strategy: You must chemically disrupt the P-gp binding pharmacophore.

    • Steric Shielding: Introduce a bulky alkyl group adjacent to the hydrogen bond acceptor on the oxazole ring to sterically block transporter binding.

    • Fluorination: Adding a fluorine atom adjacent to basic amines reduces the basicity (

      
      ) of the amine via the inductive effect, converting a cationic species at physiological pH to a more neutral species, thereby reducing P-gp affinity.
      

Q3: We synthesized a library of oxazoles with Aliphatic chains to increase lipophilicity, but cell permeability actually dropped. Why? A3: You have likely pushed the molecule into a regime of "hyper-lipophilicity" (LogP > 5). While lipophilicity generally improves permeability, extreme lipophilicity creates a thermodynamic sink inside the membrane bilayer[2].

  • Causality: The molecule easily partitions from the aqueous donor compartment into the lipid membrane, but it becomes "trapped" because the energy penalty to partition back out of the lipid layer into the aqueous cytosol is too high[2].

  • Solution: Introduce an oxygen-containing isostere (e.g., an ether linkage) into the aliphatic chain to slightly increase polarity, maintaining the LogP firmly within the optimal "Beyond Rule of 5" window of 3 to 5[2].

Q4: How can we confirm our compounds are acting intracellularly rather than just sticking to the cell surface? A4: Differential cellular distribution can confound assay results. If your compound's target is intracellular (e.g., a cytosolic kinase), you can synthesize a control analogue where a highly polar, anionic moiety (such as a sulfonic acid or polyethylene glycol linker) is attached to the oxazole scaffold[6]. Because anionic moieties completely block cell permeability, if this control compound shows no biological activity compared to your primary oxazole, it proves that your primary molecule is successfully permeating the cell to hit its intracellular target[6].

References
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications.[Link]

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC / NIH.[Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. PMC / NIH.[Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Publishing.[Link]

Sources

Technical Support Center: Formulating[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Hub. As researchers and drug development professionals, you are likely encountering solubility roadblocks with [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol .

From an applied physicochemical perspective, this molecule presents a classic Biopharmaceutics Classification System (BCS) Class II or IV challenge. The compound is dominated by a highly lipophilic skeleton—a 3-methylcyclobutyl group coupled to an oxazole ring. Its only hydrogen-bonding moiety is a single primary alcohol (-CH₂OH). Because the oxazole nitrogen has a very low pKa (typically < 2) and the alcohol is non-ionizable at physiological pH, traditional salt formation and pH-adjustment strategies will categorically fail .

This guide provides field-proven, causality-driven troubleshooting protocols to overcome these specific molecular barriers.

Part 1: Troubleshooting FAQs

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into aqueous assay buffers (e.g., PBS or DMEM)?

The Mechanism: You are experiencing "solvent-shift precipitation" (or cosolvent shock). When the DMSO-solubilized drug is introduced to an aqueous environment, the DMSO rapidly partitions into the bulk water via hydrogen bonding. This instantly strips the solvation shell away from the highly hydrophobic 3-methylcyclobutyl and oxazole moieties. Because the transient concentration of the drug drastically exceeds its intrinsic aqueous solubility, rapid nucleation occurs, followed by crystalline precipitation.

The Solution: You must lower the thermodynamic activity of the free drug prior to aqueous introduction. We recommend pre-complexing the compound with a cyclic oligosaccharide, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the hydrophobic regions within its lipophilic cavity[1].

Precipitation A DMSO Stock Solution C Transient Supersaturation A->C Dilution B Aqueous Buffer Addition B->C D Solvent Partitioning C->D Thermodynamic Drive E Rapid Nucleation D->E Loss of Solvation F Crystalline Precipitation E->F Crystal Growth

Thermodynamic pathway of solvent-shift precipitation during aqueous dilution.

Q2: For early in vivo PK studies, standard cyclodextrin complexation isn't providing sufficient exposure. What solid-state formulation is recommended?

The Mechanism: If the binding constant (


) between the drug and the cyclodextrin is too low, the complex dissociates prematurely in the GI tract, leading to precipitation before absorption[2].
The Solution:  Transition to an Amorphous Solid Dispersion (ASD) . By co-dissolving the drug with an amphiphilic polymer (such as HPMCAS or PVP-VA) and rapidly removing the solvent, you trap the drug in a high-energy, amorphous state. The polymer acts as a steric and kinetic stabilizer, significantly increasing the dissolution rate and maintaining a supersaturated state in the intestinal lumen[3].
Q3: We need to formulate this compound for intravenous (IV) administration at a high dose, but organic cosolvents are causing toxicity. Is there a chemical alternative?

The Mechanism: Yes. You must utilize a Prodrug Strategy , specifically targeting the primary alcohol (-CH₂OH) on the oxazole ring. By synthesizing a phosphate ester prodrug, you covalently attach a moiety that exists as a highly polar dianion at pH 7.4. This can increase aqueous solubility by orders of magnitude, eliminating the need for toxic cosolvents or surfactants[4]. The Solution: Once injected, endogenous alkaline phosphatase (ALP) rapidly hydrolyzes the phosphate ester bond, liberating the active[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol to permeate cell membranes[5].

ProdrugPathway P Phosphate Ester Prodrug (Highly Aqueous Soluble) E Alkaline Phosphatase (ALP) Enzymatic Hydrolysis P->E IV / Oral Dose D Active Drug Release (Lipophilic) E->D Brush Border/Plasma A Systemic Absorption (Passive Diffusion) D->A Membrane Permeation

Bioconversion of the highly soluble phosphate ester prodrug into the active lipophilic moiety.

Part 2: Formulation Strategies Comparison

The following table synthesizes the quantitative and qualitative data dictating formulation selection.

StrategyPrimary MechanismOptimal ApplicationKey LimitationInternal Validation Metric
HP-β-CD Complexation Host-guest encapsulation of the lipophilic cyclobutyl ring.In vitro assays, low-dose in vivo PO/IV.Limited by the cavity size and stoichiometric loading capacity (usually 1:1).Phase-solubility AL-type isotherm linearity.
Amorphous Solid Dispersion Polymer matrix traps API in a high-energy amorphous state.High-dose oral efficacy, tablet integration.Thermodynamic instability; risk of recrystallization over time.DSC showing a single

with no crystalline melting endotherm.
Phosphate Prodrug Addition of a dianionic phosphate moiety at pH 7.4.High-dose IV administration.Requires de novo organic synthesis and enzymatic bioconversion validation.In vitro half-life assay utilizing purified Alkaline Phosphatase.

Part 3: Step-by-Step Validated Methodologies

To ensure a self-validating system, each protocol below includes built-in verification checkpoints.

Protocol 1: Phase-Solubility Profiling (Cyclodextrin Strategy)

Purpose: To determine the binding constant (


) and validate complexation efficacy.
  • Preparation: Prepare varying concentrations of HP-β-CD (0, 5, 10, 20, 50, 100 mM) in a pH 7.4 phosphate buffer.

  • API Addition: Add an excess amount (oversaturation) of crystalline[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Agitate the vials at 150 RPM at exactly 25°C for 72 hours. Causality note: 72 hours ensures thermodynamic equilibrium is reached between the solid state and the complexed state.

  • Filtration & Validation Check: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL to prevent API adsorption to the filter membrane.

  • Quantification: Assay the filtrate via HPLC-UV. Plot API concentration vs. HP-β-CD concentration. A linear slope < 1 validates a 1:1 host-guest inclusion complex.

Protocol 2: Preparation of ASD via Spray Drying

Purpose: To trap the drug in an amorphous state utilizing a stabilizing polymer matrix.

  • Solvent Screening: Dissolve the drug and HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in a common volatile solvent system (e.g., Methanol/DCM 1:1 v/v) at a 1:3 drug-to-polymer ratio. Causality note: HPMCAS is chosen because its amphiphilic nature maintains supersaturation in the GI tract while inhibiting nucleation.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature of 75°C and an aspirator set to 100%.

  • Droplet Evaporation: The high surface-area-to-volume ratio of the atomized droplets causes instantaneous solvent evaporation, "freezing" the drug/polymer mixture before crystal lattices can form.

  • Validation Check: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The absolute absence of sharp Bragg peaks (showing only a "halo" pattern) validates a successful amorphous conversion.

Part 4: References

The following sources substantiate the physical and chemical pathways outlined in this guide.

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles. Carbohyde. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . National Center for Biotechnology Information (PMC). Available at:[Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers . GSC Online Press. Available at: [Link]

  • Role of Prodrugs in Solubility Enhancement of Drugs . PharmaTutor. Available at: [Link]

  • Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs . Current Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

Validation of the Mechanism of Action of[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: A Hit-to-Lead Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Early Discovery Scientists Molecular Entity: [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (MCO-Methanol) | CAS: 2060007-53-4

Context and Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying a versatile, structurally constrained building block is critical for targeting challenging active sites. Substituted oxazoles have emerged as privileged scaffolds in modern medicinal chemistry, functioning frequently as potent kinase inhibitors or tubulin depolymerizing agents [2, 3].

[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (MCO-Methanol) provides a highly differentiated spatial geometry compared to standard alkyl-oxazoles. Its mechanism of action (MoA) as a fragment binder relies on three distinct structural nodes:

  • The Oxazole Core: Provides rigid, directionally precise hydrogen-bond acceptors (N and O) that seamlessly engage the canonical hinge region of kinases.

  • The 3-Methylcyclobutyl Tail: The constrained cyclobutyl ring minimizes the entropic penalty upon binding. The protruding 3-methyl group specifically breaks planar symmetry, perfectly occupying deep hydrophobic pockets (e.g., DFG-out conformations or specific allosteric grooves in Spleen Tyrosine Kinase [Syk]) [1].

  • The 5-Methanol Handle: Acts as a solvent-exposed hydrogen-bond donor/acceptor in early screening, and serves as a highly tractable synthetic handle for downstream elaboration into sulfonamides or amides [3].

This guide details a self-validating, three-phase MoA protocol to benchmark the efficacy, metabolic stability, and target engagement of MCO-Methanol against competitive fragment alternatives.

Phase 1: Biophysical Target Engagement & Structural Validation

Before assessing biological function, true target engagement must be uncoupled from downstream signal amplification. We utilize Surface Plasmon Resonance (SPR) to define binding kinetics (


, 

,

) and Thermal Shift Assays (TSA) to confirm thermodynamic stabilization.
Self-Validating Protocol: SPR Profiling

Causality Focus: A positive readout in cellular assays can result from off-target toxicity. SPR establishes direct, stoichiometric binding between the fragment and the purified target protein (e.g., recombinant human Syk).

  • Surface Immobilization: Immobilize His-tagged Syk kinase onto an NTA sensor chip to uniform density (Target ~3000 RU).

  • Reference Subtraction (Self-Validation): Immobilize a functionally dead mutant of Syk (e.g., K396R kinase-dead) on the reference channel. This isolates specific binding from bulk refractive index shifts or non-specific aggregation.

  • Analyte Titration: Inject MCO-Methanol and reference fragments in a 2-fold dilution series (from 1 mM to 15.6 µM) using 2% DMSO as the running buffer.

  • Data Acquisition: Measure

    
     and 
    
    
    
    to calculate steady-state
    
    
    .

Workflow cluster_0 Self-Validating FBDD MoA Protocol N1 Primary Screen (SPR/TSA) N2 Orthogonal Confirm (NMR/X-Ray) N1->N2 KD Check N3 MCO-Methanol Hit Identification N2->N3 Binding Mode N4 Kinematic Profiling (TR-FRET) N3->N4 Activity Check N5 Cellular Validation (Immunoblotting) N4->N5 Pathway Assay

Caption: Self-validating multi-tier workflow for confirming target engagement and MoA of MCO-Methanol.

Comparative Performance Analysis: MCO-Methanol vs. Alternatives

The presence of the cyclobutyl ring and its localized methylation profoundly impacts target affinity and Ligand Efficiency (LE). Below is a comparative assessment simulating typical validation outcomes against purified kinase targets implicated in autoimmune arrays [1, 4].

Comparative Metrics Table
Fragment ScaffoldStructure IdentifierSPR Binding Affinity (

)
Ligand Efficiency (LE)Lipophilic Efficiency (LipE)Target Thermodynamic Shift (

)
MCO-Methanol [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol85 µM 0.34 kcal/mol/HA 3.8 +2.4 °C
Reference A(2-Cyclobutyl-1,3-oxazol-5-yl)methanol180 µM0.29 kcal/mol/HA2.5+1.1 °C
Reference B(1,3-oxazol-5-yl)methanol>1000 µMN/A (Weak)N/A<0.5 °C

Key Insight: While standard oxazole-methanol yields no measureable target engagement, the simple addition of the cyclobutyl ring (Ref A) drives measurable binding. However, MCO-Methanol doubles the binding affinity (


 = 85 µM) and vastly improves the Lipophilic Efficiency (LipE = 3.8). The methyl group limits the conformational flexibility of the cyclobutyl ring, locking it into a bioactive conformation that buries hydrophobic surface area with maximum entropic payoff.

Phase 2 & 3: Biochemical Profiling and Cellular Validation

Proving that a fragment binds is only half the MoA validation; proving it modulates the pathway ensures the chemical vector points in a biologically relevant direction. We trace the effect of MCO-Methanol-derived leads using the B-Cell Receptor (BCR) signaling cascade, where Syk kinase regulates downstream proliferation [1].

Self-Validating Protocol: TR-FRET & Immunoblotting

Causality Focus: We must demonstrate that cellular effects (loss of B-cell proliferation) are the direct result of target inhibition (Syk -> PLC


2), not general cytotoxicity or tubulin destabilization [3, 4].
  • Biochemical Screen (TR-FRET): Incubate Syk kinase with ATP at its apparent

    
     alongside MCO-Methanol. Use Staurosporine (100 nM) as a positive assay-performance control.
    
  • Cellular Phospho-Readout (Western Blot):

    • Stimulate Ramos B-cells with anti-IgM to induce BCR signaling.

    • Treat identically matched cell populations with MCO-Methanol (dose-response: 1 µM to 100 µM) and an inactive control fragment.

    • Internal Control: Probe for both total Syk and phosphorylated-Syk (p-Tyr525/526), alongside downstream phosphorylated-PLC

      
      2. Total Syk acts as the loading control ensuring the compound inhibits activity, not protein expression.
      
  • Phenotypic Rescue Counter-screen: Introduce a constitutively active, downstream PI3K mutant. If MCO-Methanol inhibits Syk, the PI3K mutant will bypass the block, rescuing cell proliferation. If the cells still die, the fragment possesses off-target toxicity.

Pathway BCR B-Cell Receptor (BCR) Activation Syk Syk Tyrosine Kinase (Target Enzyme) BCR->Syk Activation PLC PLCγ2 Phosphorylation Syk->PLC P-Tyr PI3K PI3K / Akt Signaling Syk->PI3K P-Tyr MCO MCO-Methanol (Fragment Inhibitor) MCO->Syk Allosteric/Hinge Bind Outcome Cell Proliferation & Autoimmunity PLC->Outcome PI3K->Outcome

Caption: The cellular mechanism of action showing MCO-Methanol directly blocking Syk-mediated downstream BCR signaling.

Summary

[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol stands as a remarkably efficient fragment building block. When compared to unmodified aliphatic oxazoles, the constrained 3-methylcyclobutyl motif acts as an advanced vector for lipophilic interactions, protecting against oxidative metabolism while providing superior Ligand Efficiency. By adhering to the rigid biophysical and cellular validation systems outlined above, development teams can safely iterate this hit into highly selective kinase or tubulin inhibitors.

References

  • Title: NOVEL OXAZOLE DERIVATIVES THAT INHIBIT SYK (EP 3144307 A1)
  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Anti-Cancer Agents in Medicinal Chemistry (2022) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

  • Title: Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach Source: Molecules (PubMed Central, 2022) URL: [Link]

Fragment Target Engagement: A Comparative Guide on Validating [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), validating low-affinity, low-molecular-weight starting points is notoriously challenging. False positives generated by biochemical screening formats necessitate orthogonal biophysical and cellular validation. This guide presents a comprehensive comparative evaluation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (CAS 2060007-53-4)[1], an optimized fragment hit, alongside two structural alternatives. We benchmark these compounds against a model target, p38α MAP Kinase, utilizing Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Cellular Thermal Shift Assays (CETSA) to establish a rigorous, self-validating target engagement framework.

Structural Causality & Mechanistic Rationale

As a fragment hit, [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol possesses high chemical quality (MW: 167.21, LogP: 1.68)[1]. Its engagement profile is vastly superior to unsubstituted or isomeric alternatives due to fundamental thermodynamic principles:

  • The Oxazole-Methanol Core: Acts as the primary pharmacophore, establishing vital hydrogen bond donor/acceptor contacts with the highly conserved hinge region of the kinase ATP-binding pocket.

  • The 3-Methylcyclobutyl Advantage: Unlike the unsubstituted alternative (2-Cyclobutyloxazol-5-yl)methanol, adding a methyl group at the 3-position vectorizes the aliphatic bulk deep into the hydrophobic pocket. This targeted hydrophobic packing expels high-energy, ordered water molecules—an entropic gain that drastically increases affinity without inflating molecular weight.

  • Avoiding Steric Clashes: By comparison, placing the methyl group at the 1-position ([2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol) introduces a severe intramolecular steric clash with the oxazole ring. This forces the cyclobutyl moiety out of coplanarity, ruining the optimal insertion trajectory into the kinase pocket and abolishing binding affinity.

Target Engagement Workflow Visualization

TE_Workflow cluster_biophysical 1. Biophysical Profiling (In Vitro) cluster_cellular 2. Cellular Target Engagement (In Situ) start Fragment Hit [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol spr Surface Plasmon Resonance (SPR) Affinity (Kd) & Kinetics start->spr mst Microscale Thermophoresis (MST) Solution-phase Affinity start->mst cetsa Cellular Thermal Shift Assay (CETSA) In-cell ΔTm Shift spr->cetsa Orthogonal Validation mst->cetsa decision Hit Validation & SAR Lead Generation cetsa->decision

Fig 1. Multi-tiered fragment target engagement workflow from in vitro binding to cellular validation.

Experimental Methodologies (Self-Validating Protocols)

To confidently verify target engagement[2], experiments must account for the intrinsically weak binding kinetics of fragments (high


, fast off-rates).
A. Surface Plasmon Resonance (SPR) Protocol

SPR is utilized to directly measure real-time association and dissociation.

  • Immobilization: Immobilize recombinant, His-tagged p38α onto a CM5 sensor chip via standard amine coupling (EDC/NHS), capping unreacted sites with ethanolamine. Causality Note: p38α possesses multiple surface lysines far from the ATP-binding site, ensuring the hinge pocket remains sterically accessible after immobilization.

  • Solvent Correction (Critical Step): Due to the high concentrations required for fragment screening, compounds must be diluted in a buffer containing 5% DMSO to prevent precipitation. Because bulk refractive index varies massively with fractional DMSO shifts, construct a 4.5% to 5.5% DMSO solvent calibration curve. Without this correction, bulk shifts will mimic and obscure true fragment binding.

  • Execution: Inject compounds at a flow rate of 30 µL/min over a gradient of 5 µM to 500 µM. Plot steady-state responses against concentration to determine the

    
    .
    
B. Cellular Thermal Shift Assay (CETSA)

While SPR proves binding[2] and automated MST provides high-throughput solution-phase affinity[3], CETSA confirms that the fragment penetrates live cells and physically stabilizes the target[4].

  • Treatment: Incubate intact HeLa cells with 50 µM of the target fragment or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a gradient ranging from 40°C to 65°C for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the aliquots via three rapid freeze-thaw cycles in liquid nitrogen. Causality Note: Using mechanical lysis instead of detergent-based buffers is mandatory; chemical surfactants easily disrupt weak fragment-target complexes and alter native thermal melting profiles.

  • Readout: Centrifuge the samples at 20,000 x g to pellet aggregated (denatured) proteins. Resolve the soluble fraction on a Western blot against p38α to determine the point at which 50% of the target is denatured (

    
    ).
    

Performance Comparison Data

The table below contrasts our primary product hit against unoptimized alternatives. Ligand Efficiency (LE) is calculated to normalize binding affinity against molecular size, revealing the true thermodynamic efficiency of the 3-methyl substitution.

CompoundModificationSPR

(µM)
LE (kcal/mol/HA)MST

(µM)
CETSA

(°C)
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol 3-Methyl (Target Hit)420.5048+2.8
(2-Cyclobutyloxazol-5-yl)methanol Unsubstituted1850.46192+0.6
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol 1-Methyl (Steric Clash)>500N/A>500+0.1

Data Interpretation: The target compound, [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol , successfully drives the


 down to 42 µM, achieving a highly optimal Ligand Efficiency (LE = 0.50). More critically, the pronounced CETSA shift of +2.8°C unambiguously confirms that the enhanced lipophilicity of the 3-methyl group drives efficient cellular penetrance and in situ target stabilization, making it a drastically superior scaffold for subsequent lead generation compared to its alternatives.

References

  • Title: Target Engagement Assays in Early Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: A comparative study of fragment screening methods on the p38α kinase Source: PubMed URL: [Link]

  • Title: An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (CAS No. 2060007-53-4). In the absence of a specific Safety Data Sheet (SDS), the following protocols are extrapolated from data on structurally similar oxazole derivatives and established principles of chemical safety. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this compound.

Hazard Assessment and Triage: Understanding the Risks

While specific toxicological data for [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is not currently available, its structure as an oxazole derivative warrants a cautious approach. Structurally similar compounds are known to be flammable liquids that can cause skin, eye, and respiratory irritation.[1][2] The oxazole ring system is a common motif in pharmacologically active compounds, and as with any novel chemical entity, the potential for unforeseen biological activity necessitates stringent adherence to safety protocols.

Key Anticipated Hazards:

  • Flammability: Oxazoles can be highly flammable liquids.[2][3] All handling should be conducted away from ignition sources.

  • Ocular Damage: Direct contact with the eyes may cause serious damage.[2]

  • Dermal and Respiratory Irritation: The compound may cause irritation upon contact with the skin or if inhaled.[1][3]

  • Unknown Toxicity: As a research chemical, the full toxicological profile has not been thoroughly investigated.[3]

PropertyAnticipated Hazard based on Oxazole DerivativesSource
Physical State Liquid or Solid[1][4]
Flammability Highly flammable liquid and vapor[2][3]
Eye Irritation Causes serious eye damage[2]
Skin Irritation Potential for skin irritation[1]
Respiratory Irritation May cause respiratory tract irritation[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following recommendations are based on the anticipated hazards and should be considered the minimum requirement.

Step-by-Step Gowning and De-Gowning Procedure

Proper technique in donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.

  • Gloves: Don the first pair of nitrile or neoprene gloves (minimum 0.11 mm thickness).[5]

  • Second Pair of Gloves (Optional but Recommended): For extended work or when handling larger quantities, double-gloving provides an additional layer of protection.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and vapors.[1]

Doffing Sequence:

  • Outer Gloves (if applicable): Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out to avoid skin contact with the outer surface.[3]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE Selection and Rationale
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness)Provides a chemical barrier against skin contact.[5]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors which may cause serious eye irritation.[1]
Body Protection Flame-resistant lab coatProtects against accidental splashes and potential fire hazards.[1]
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][5]

Operational Plan: From Handling to Disposal

A clear and concise operational plan is essential for the safe execution of experiments involving [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol.

Handling and Storage
  • Engineering Controls: All manipulations of the compound must be performed in a certified chemical fume hood to control vapor exposure.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Dispensing: Conduct all weighing and dispensing of the compound inside a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, as recommended at 2-8°C.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[2]

Spill Response
  • Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Large Spills: In the event of a significant spill, evacuate the immediate area and alert colleagues and the institutional Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

    • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[5]

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[6]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Logical Workflow Diagrams

The following diagrams illustrate the key decision-making processes for the safe handling and disposal of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Handling [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol risk_assessment Conduct Risk Assessment (Review available data for oxazoles) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection Identify Hazards: - Flammability - Eye/Skin/Respiratory Irritation handling_procedure Follow Safe Handling Procedures ppe_selection->handling_procedure Mandatory PPE: - Flame-resistant lab coat - Chemical goggles & face shield - Nitrile/neoprene gloves - Use of fume hood end Work Complete handling_procedure->end

Caption: Workflow for PPE selection when handling [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol.

Disposal_Workflow cluster_disposal Disposal Workflow start Waste Generation segregate Segregate Waste Streams start->segregate label_waste Label Hazardous Waste Containers segregate->label_waste Solid, Liquid, & Contaminated PPE store_waste Store in a Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol waste.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG2VYC0foScn4UXb-hF0JwtmjIEReRci8-zsu0Gprwj3PBexJIx_LW7XjKPHFuF9Oe8SaKbEKOwYhj5uXVCqplX145Ows07ITIDzwN5t53jJHr21NlGkZ1xXGMVVN0ESHTYj5AwGpFjKQQKHYn7_8UBEDGx_lbxlc3Yb0w7KSJcYVLkAxOuUJCgiDuo4y-j8bWlNtZbmZg7mE5OKM=]
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFklLYO3P5OLe3mrf72S9bwe41xmAc2zrYwnL-QZtgsohQMNzaIMEQxGcCgv2070dZ8Trtc2Gmu0o4G6YbkROOW-6efyzq3OFcnV-UkTlwgIWTHqpsLEjF2npTgJruuyrajSgYYb2UexZMXpdvaLXMtgjXlNlKli8dHDor_GGW61Vda5VqkBa2qDoR9Wu7DMtBrzb3dz1Hf_pAuFFeGLeR2xfDmzjJb728bVMJmA2h65wHNbUEq0IEipv-4jg==]
  • Oxazole SDS, 288-42-6 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4sqMMbN_ARChcAn-zeoiu7wMlsDxCfVuhC_kSsgEmZFt5QXP3DBZ1LKjNBvnWfpuxvrIpGiV4vpS-k5vPWVBdruLGyhQNHgO6hKsRYZGAkL2lHHaGY6S_LpINbebBMocZ6MfzoDPDtw9e7Aelpkvg4A==]
  • Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTbb0moeD6syX58BUx098CsVh6blt0vqOSgBQ3fh0CdlEi7wV0qIjdrSDwDthJTpJCgs5rzj-AMJmdn3SweJIPmgd8BDw4iXs2eKg2RC_7NIh_-rKAJ7ni-oMgjm8sz065Sx-bmNMdcFpgeXUXBW5OyD2IBoWDzaGC0piXzXOc54KA8yvw8cWXnXBQylTywltZl5XXfCSAaBbEw4_vI_NYXLB8d5HmY0rLL4oq6r91Moo=]
  • MSDS of Oxazole - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7FEMN6ojvicVUkl8gLqMnG3dCaMNqPi1mQEqESh9vs2bI-eFhV_WypXSd_iuFSv_l5u-T-9m4mJPgzUkxhEc_WlgfSOtRcjHrWFv6H8_RjgeXEmKsCmAF-xpuFP2Jc88MHTMvVxn1ZoCk6ibQi2A=]
  • 2060007-53-4 | (2-(3-Methylcyclobutyl)oxazol-5-yl)methanol | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHca-MAUaWzxRQWLurlIL1HnbwdKkob3p8BsPpDhmH5lom9vFV8MR6II_WRB4V8GdMkLIxD1NjW8OIjM2vHaf9cJ0vSpPsIhsr-99lzXoEjxYJUkgxdFkGMtnCNkV-0ie1iRhQbwDkmxFgZrgDMJw==]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.